
NADH
Descripción general
Descripción
Nicotinamide adenine dinucleotide (NADH) is a critical coenzyme in cellular redox reactions, functioning as an electron carrier in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Structurally, this compound consists of two nucleotides—adenine and nicotinamide—linked by phosphate groups. The reduced form (this compound) donates electrons to the electron transport chain (ETC), regenerating NAD⁺, which is essential for sustaining ATP production .
This compound’s role in energy metabolism is underscored by its involvement in Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the glycolysis-dependent energy production of malaria parasites . Studies also utilize this compound-diaphorase staining to quantify neuronal populations in animal models, highlighting its biochemical stability and specificity in histochemical assays .
Métodos De Preparación
Enzymatic Synthesis of NADH
Enzymatic methods dominate this compound production due to their high stereoselectivity and compatibility with biological systems.
Heterogeneous Biocatalytic Reduction
A novel approach employs a hydrogenase (H2-oxidizing) co-immobilized with NAD+ reductase on carbon supports. Under H2 saturation in deuterated buffer ([2H5]-Tris·HCl, pD 8.0), NAD+ is reduced to [4S-2H]this compound with >95% conversion and >98% deuterium incorporation . Key advantages include:
-
Atom economy : H2 gas serves as a clean reductant.
-
Isotope labeling : 2H2O or 3H2O enables facile preparation of deuterated/tritiated this compound.
-
Scalability : The immobilized enzyme system supports continuous flow reactors .
Electroenzymatic Regeneration
Lipoamide dehydrogenase (LiDH) immobilized on carbon electrodes mediates NAD+ reduction using flavin adenine dinucleotide (FAD) as an electron shuttle. This method achieves 80–90% faradaic efficiency, with this compound yields dependent on FAD concentration and applied potential (−0.4 V vs. Ag/AgCl) .
Chemical Reduction Methods
Chemical methods offer rapid this compound synthesis but often face challenges in stereoselectivity.
Sodium Cyanoborohydride Reduction
NAD+ reacts with sodium cyanoborohydride (NaBH3CN) in aqueous buffers (pH 7–8), yielding enzymatically active this compound. Key parameters include:
-
Reaction time : 12–24 hours for >70% conversion.
-
Isotope labeling : Tritiated (3H) or deuterated (2H) NaBH3CN generates [4-3H]this compound or [4-2H]this compound .
Organometallic Catalysis
Rhodium complexes like [Cp*Rh(bpy)Cl]+ enable chemoselective NAD+ reduction to 1,4-NADH. In a gas diffusion electrode (GDE) flow reactor, this system achieves:
-
Turnover frequency (TOF) : 2,350 h−1 for the Rh catalyst.
-
Substrate compatibility : Effective in ammonium buffers (pH 7–9) with 10 mM NAD+ .
Electrochemical this compound Regeneration
Electrochemical methods bypass stoichiometric reductants, enabling sustainable this compound production.
Direct Cathodic Reduction
NAD+ undergoes a two-step reduction at electrodes (e.g., Pt/C):
-
First electron transfer : NAD+ + e− → NAD- (E° = −0.89 V vs. SCE).
-
Dimerization and protonation : 2 NAD- → NAD2 → 1,4-NADH .
Critical factors influencing yield (10–70%) and selectivity (1,4- vs. 1,2-/1,6-NADH):
Mediated Electrochemistry
Phosphonic acid (H3PO3) acts as a hydride donor in Rh-catalyzed systems, achieving this compound regeneration rates of 0.8 mM·min−1 at 50°C. The mechanism involves:
Hybrid and Emerging Methods
Metal-Organic Framework (MOF)-Supported Catalysts
NU-1000 MOF functionalized with [Cp*Rh(bpy)Cl]+ enhances this compound regeneration efficiency:
Parameter | Value |
---|---|
TOF (Rh catalyst) | 2,350 h−1 |
This compound yield | >90% |
Stability | 10 cycles |
Biosynthetic Pathways
De Novo Synthesis
The kynurenine pathway converts tryptophan to NAD+ via quinolinic acid (QA), followed by NAD synthase (NADSYN)-catalyzed amidation. This pathway is predominant in eukaryotic cells but less efficient for industrial-scale this compound production .
Salvage Pathways
Nicotinamide (NAM) recycling via nicotinamide phosphoribosyltransferase (NAMPT) and NMNAT yields NAD+ pools, which are subsequently reduced enzymatically .
Comparative Analysis of this compound Preparation Methods
Table 1: Performance Metrics of this compound Synthesis Methods
Method | Yield (%) | Selectivity (1,4-NADH) | Scalability | Cost Efficiency |
---|---|---|---|---|
Enzymatic (H2-driven) | 95 | >98 | High | Moderate |
NaBH3CN Reduction | 70 | 85 | Low | Low |
Rh-Catalyzed | 90 | 95 | Moderate | High |
Electrochemical | 65 | 70 | High | Low |
Análisis De Reacciones Químicas
Tipos de Reacciones
El dinucleótido de nicotinamida y adenina (forma reducida) principalmente se somete a reacciones redox. Actúa como un agente reductor, donando electrones a otras moléculas. Este proceso es esencial en varias vías metabólicas, incluida la glucólisis, el ciclo del ácido cítrico y la fosforilación oxidativa .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en reacciones que involucran dinucleótido de nicotinamida y adenina (forma reducida) incluyen enzimas deshidrogenasas y donantes de hidrógeno. Las reacciones generalmente ocurren en condiciones fisiológicas, como un rango de pH de 7.0 a 8.0 y temperaturas alrededor de 37 °C .
Principales Productos Formados
El principal producto formado por la oxidación del dinucleótido de nicotinamida y adenina (forma reducida) es el dinucleótido de nicotinamida y adenina. Esta reacción es crucial para la producción de trifosfato de adenosina (ATP) en la respiración celular .
Aplicaciones Científicas De Investigación
Biochemical Role of NADH
Energy Metabolism
this compound plays a vital role in cellular respiration, where it acts as an electron carrier in the mitochondrial electron transport chain. This process is essential for ATP production, which fuels numerous cellular functions. This compound is generated during glycolysis and the citric acid cycle and is subsequently oxidized to NAD+ in the mitochondria, facilitating ATP synthesis through oxidative phosphorylation .
Cellular Signaling
Beyond energy production, this compound is involved in various signaling pathways. It influences cellular homeostasis, DNA repair, apoptosis, and lifespan regulation through its role as a substrate for NAD+-consuming enzymes such as sirtuins . The intricate balance between NAD+ and this compound levels is critical for maintaining metabolic health and regulating cellular functions.
Parkinson's Disease
Numerous studies have investigated the potential of this compound in treating Parkinson's disease (PD). Research indicates that this compound may enhance ATP production and exhibit antioxidant properties, which are beneficial in neuroprotection. Key findings include:
- Motor Function Improvement : An open-label study involving 885 PD patients reported significant improvements in motor and cognitive symptoms with daily this compound supplementation (5-10 mg) .
- Neuroprotective Mechanisms : this compound has been shown to modulate autophagy and reduce oxidative stress, thereby protecting dopaminergic neurons from degeneration . For instance:
Chronic Fatigue Syndrome
This compound has been explored as a potential adjunct therapy for chronic fatigue syndrome (CFS). Pilot studies suggest that oral administration of this compound correlates with decreased anxiety levels and improved heart rate responses during stress tests . These findings indicate its potential to enhance energy metabolism and overall well-being in affected individuals.
Enzyme Characterization
This compound is utilized in various biochemical assays to characterize enzyme activity. For example, coupled optical tests using lactate dehydrogenase allow for the measurement of this compound oxidation at specific wavelengths (e.g., 340 nm), providing insights into enzymatic reactions involving substrates like pyruvate and glucose .
Catalytic Regeneration
Recent studies have focused on the regeneration of this compound through catalytic processes. For instance, platinum-catalyzed reactions have been developed to efficiently convert NAD+ back to its reduced form, enhancing its availability for biological reactions . This approach not only improves catalytic performance but also opens avenues for industrial applications where this compound regeneration is required.
Summary of Findings
Mecanismo De Acción
El dinucleótido de nicotinamida y adenina (forma reducida) ejerce sus efectos actuando como un transportador de electrones en reacciones redox. Dona electrones a la cadena de transporte de electrones en las mitocondrias, lo que impulsa la producción de ATP. Los objetivos moleculares del dinucleótido de nicotinamida y adenina (forma reducida) incluyen varias enzimas deshidrogenasas y componentes de la cadena de transporte de electrones .
Comparación Con Compuestos Similares
Structural and Functional Analogues
NAD⁺ vs. NADH
- Structure : NAD⁺ is the oxidized form, lacking the hydride ion present in this compound.
- Function: NAD⁺ acts as an electron acceptor, while this compound serves as an electron donor. The NAD⁺/NADH ratio is a key indicator of cellular redox status .
- Enzyme Interactions : In human NAD-dependent isocitrate dehydrogenase (IDH), this compound competes with NAD⁺ at the active site, inhibiting enzyme activity by disrupting the ordered binding mechanism (NAD⁺ binds before isocitrate) .
NADPH vs. This compound
- Structure : NADPH includes an additional phosphate group on the ribose ring.
- Function : NADPH primarily fuels anabolic reactions (e.g., lipid synthesis) and antioxidant systems (e.g., glutathione regeneration), whereas this compound is catabolic, focusing on ATP production .
- Redox Roles : In Bacillus subtilis, this compound and NADPH exhibit distinct regulatory patterns, with NADPH more strongly associated with stress response pathways .
FAD/FADH₂
- Redox Potential: FADH₂ contributes electrons to the ETC at Complex II (lower energy yield than this compound, which donates at Complex I).
- Metabolic Context: In Pseudomonas putida, high this compound/NAD⁺ ratios correlate with polyhydroxyalkanoate (PHA) production, while FAD-linked enzymes are less influential in this pathway .
Antimalarial this compound-Competitive Inhibitors
Drugs like posaconazole and itraconazole mimic this compound’s structure, binding to the PfLDH active site with nanomolar affinity. Posaconazole shows the highest potency (IC₅₀ <5 µM), though 40–100× less active than chloroquine .
Compound | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |
---|---|---|---|---|
This compound | PfLDH | N/A | -10.2 | |
Posaconazole | PfLDH | <5 | -9.8 | |
Itraconazole | PfLDH | 40 | -8.5 |
Flavonoids as Cb5R Inhibitors
Flavonoids (e.g., luteolin) inhibit cytochrome b5 reductase (Cb5R) by competing with this compound. Compound 5 (IC₅₀ = 0.18 µM) outperforms apigenin (IC₅₀ = 36 µM), highlighting the importance of hydroxyl groups at specific positions for mimicking this compound’s interactions .
Functional Group Comparisons in Metabolism
ATP
- Binding Overlap : ATP binds to the this compound site in human IDH, adopting a similar conformation to this compound’s adenine and ribose moieties. This dual regulatory role (activation at allosteric sites, inhibition at catalytic sites) underscores evolutionary conservation in cofactor binding .
Kynurenine (KN)
- UV Filtering : In avian lenses, this compound and KN both absorb UV light, but this compound has a higher absorption coefficient (ε = 6,200 M⁻¹cm⁻¹ vs. 4,500 M⁻¹cm⁻¹ for KN) and lower photodegradation rates, making it a more stable natural UV filter .
Key Research Findings and Implications
Metabolic Engineering : In P. putida, elevating this compound/NAD⁺ ratios enhances PHA production, suggesting this compound availability as a bottleneck in biopolymer synthesis .
Redox Sensing : The NAD⁺/NADH ratio in B. subtilis is tightly linked to cellular energetics, with perturbations affecting precursor metabolite pools (e.g., acetyl-CoA, glutamine) .
Actividad Biológica
Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme involved in various biological processes, particularly in cellular metabolism and energy production. This article explores the biological activity of this compound, highlighting its significance in redox reactions, cellular signaling, and its role in various physiological conditions.
Overview of this compound
This compound is the reduced form of nicotinamide adenine dinucleotide (NAD+), functioning primarily as an electron carrier in metabolic pathways. It plays a vital role in the electron transport chain within mitochondria, facilitating ATP production through oxidative phosphorylation. The balance between NAD+ and this compound is critical for maintaining cellular homeostasis and regulating metabolic pathways.
Biological Functions of this compound
1. Energy Metabolism:
- This compound is essential for the conversion of nutrients into energy. It participates in glycolysis, the citric acid cycle, and oxidative phosphorylation.
- Studies indicate that exercise alters the levels of NAD+ and this compound, affecting ATP production in skeletal muscle .
2. Redox Signaling:
- The NAD+/NADH ratio serves as a redox sensor, influencing various signaling pathways. For instance, it modulates sirtuin activity, which is involved in stress response and longevity .
- An increased NAD+/NADH ratio can enhance cellular responses to oxidative stress and improve metabolic function .
3. Neuroprotection:
- Research has shown that this compound can protect neurons from damage during ischemic events by maintaining mitochondrial function and reducing apoptosis .
- The modulation of the NAD+/NADH ratio has been linked to neuroprotective mechanisms during hypoxic conditions .
Case Studies
Case Study 1: Skeletal Muscle Adaptations
A study examined how exercise-induced changes in the NAD+/NADH ratio affect skeletal muscle performance. Results showed that low-intensity contractions increased mitochondrial NAD+ levels while decreasing this compound levels, suggesting enhanced oxidative metabolism during exercise .
Case Study 2: Cancer Metabolism
In glioblastoma cells (U-87 MG), manipulating the NAD+/NADH ratio through specific enzymes (LbNOX) demonstrated altered metabolic profiles. While no significant changes in ATP levels were observed, the expression of LbNOX led to a notable increase in the NAD+/NADH ratio, indicating potential therapeutic implications for targeting metabolic pathways in cancer .
Physiological Concentrations of NAD+ and this compound
A meta-analysis highlighted the physiological concentrations of NAD+ and this compound across various tissues:
- Liver: Median NAD+ concentration was 596 nmol/g.
- Skeletal Muscle: Median values were significantly lower at 162.8 nmol/g, with a corresponding low median NAD+/NADH ratio of 12.7 .
Redox State Variability
The variability of the NAD+/NADH ratios across different tissues suggests distinct metabolic states:
- High ratios were observed in red blood cells (23.65), indicating a highly oxidative state.
- These findings underscore the importance of considering tissue-specific redox states when evaluating metabolic interventions targeting NAD+ levels .
Data Table: Summary of Key Findings on Biological Activity of this compound
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying intracellular NADH levels in metabolic studies?
- Methodological Answer : Fluorimetric assays using this compound-specific extraction protocols (e.g., neutralization with NAD/NADH Extraction Solutions) coupled with UV/Vis spectroscopy (340 nm absorbance peak) are widely adopted . For cell lysates, enzymatic cycling assays with alcohol dehydrogenase (ADH) can amplify sensitivity by linking this compound reduction to detectable ethanol production .
Q. How can researchers distinguish this compound from NADPH in redox state analyses?
- Methodological Answer : Use HPLC-based separation with ion-pairing chromatography, which resolves this compound (retention time ~12 min) and NADPH (~15 min) based on phosphate group differences. Confirm peaks via spiking with pure standards and validate via enzymatic specificity (e.g., NADPH-specific glutathione reductase) .
Q. What experimental controls are critical for this compound autofluorescence imaging in live cells?
- Methodological Answer : Include controls for:
- Photobleaching : Limit excitation intensity/duration (e.g., two-photon microscopy reduces photodamage ).
- Protein-binding artifacts : Compare free vs. bound this compound fluorescence lifetimes (e.g., 0.4 ns for free vs. 2–3 ns for enzyme-bound this compound ).
- Environmental interference : Measure pH and oxygen levels, as this compound fluorescence is quenched under hypoxia .
Advanced Research Questions
Q. How can conflicting reports on this compound/NAD+ ratios in mitochondrial dysfunction be resolved?
- Methodological Answer : Discrepancies arise from:
- Compartmentalization : Separate cytosolic and mitochondrial pools via subcellular fractionation (e.g., digitonin permeabilization) .
- Measurement techniques : Compare fluorimetric assays (total this compound) vs. 7T 31P MRS (in vivo redox state ).
- Data normalization : Express ratios relative to citrate synthase activity (mitochondrial content) or total protein .
Q. What strategies optimize this compound regeneration in enzyme kinetic studies?
- Methodological Answer : For immobilized enzymes (e.g., formate dehydrogenase), use packed-bed reactors with continuous NAD+ feeding and real-time UV/Vis monitoring at 340 nm. Model-based experimental design (e.g., Michaelis-Menten kinetics with substrate titration from 3–500 µM) improves parameter accuracy .
Q. How do this compound fluorescence lifetime changes correlate with metabolic perturbations?
- Methodological Answer : Fluorescence lifetime imaging microscopy (FLIM) with SPCImage NG software quantifies lifetime shifts:
- Cancer metabolism : Shorter lifetimes indicate glycolytic dominance (free this compound ↑) .
- Mitochondrial anomalies : Prolonged lifetimes suggest impaired Complex I activity (bound this compound accumulation) .
- Calibration : Use synthetic IRF (instrument response function) for decay curve deconvolution .
Q. Data Interpretation & Experimental Design
Q. How to design experiments controlling for this compound autofluorescence interference in multi-probe imaging?
- Methodological Answer :
- Spectral unmixing : Use narrowband filters (e.g., 450/50 nm for this compound vs. 525/50 nm for FAD) .
- Temporal separation : Stagger acquisition times for this compound (2P excitation at 720 nm) and exogenous dyes (e.g., TMRM at 543 nm) .
- Negative controls : Include cells treated with rotenone (blocks this compound oxidation) to validate specificity .
Q. What statistical approaches address variability in this compound measurements across biological replicates?
- Methodological Answer :
- Normalization : Express this compound as a ratio to total protein (Bradford assay ) or cell count.
- Outlier detection : Apply Grubbs’ test to exclude technical artifacts (e.g., lysate precipitation).
- Multivariate analysis : Use PCA to disentangle technical vs. biological variance in high-content screens .
Q. Tables for Key Methodological Comparisons
Table 1. this compound Quantification Techniques
Table 2. this compound Fluorescence Imaging Modalities
Q. Ethical & Reproducibility Considerations
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGDPNILDQYTO-NNYOXOHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889320 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | NADH | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-68-4 | |
Record name | NADH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NADH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NADH | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydronicotinamide-adenine dinucleotide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NADH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J24DQ0916 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NADH | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0-142.0 °C, 140.0 - 142.0 °C | |
Record name | NADH | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADH | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.